molecular formula C17H19NO2S B2815069 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclohex-3-enecarboxamide CAS No. 2034256-80-7

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclohex-3-enecarboxamide

Cat. No. B2815069
CAS RN: 2034256-80-7
M. Wt: 301.4
InChI Key: IHJAVHBAWUJJFD-UHFFFAOYSA-N
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Description

“N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)cyclohex-3-enecarboxamide” is a chemical compound that contains a benzo[b]thiophene moiety . Benzo[b]thiophene is a heterocyclic compound and is known to be a key component in various biologically active compounds .

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of compounds related to benzo[b]thiophene, demonstrating diverse applications in organic synthesis and material science. For example, studies on the synthesis of tetrahydrobenzofurans and the development of scalable synthesis methods for VEGFR inhibitors highlight the compound's role in creating pharmacologically active agents and exploring new pathways for chemical reactions (Levai et al., 2002; Scott et al., 2006).

Pharmacological Evaluations

Compounds derived from benzo[b]thiophene have been evaluated for their pharmacological properties, including as inhibitors of cyclooxygenase and 5-lipoxygenase, showcasing their potential in treating inflammation and pain with minimal side effects (Bailey et al., 1988). This indicates a promising area for developing new therapeutic agents that can manage chronic conditions more effectively.

Anticancer Activities

Research into functionalized sulfur-containing heterocyclic analogs, including derivatives of benzo[b]thiophene, has shown that they can induce apoptotic cell death in cancer cells, suggesting their potential use in cancer therapy. The studies focus on understanding the mechanisms through which these compounds exert their anticancer effects and their selectivity towards cancer cells over healthy cells (Haridevamuthu et al., 2023).

Mechanism of Action

Target of Action

It is known that benzothiophene derivatives, which are s-isosteres of β-carbolines, possess high biological activity . They have been tested as MAO inhibitors in vitro, showing significant effects .

Mode of Action

It can be inferred from the properties of benzothiophene derivatives that they interact with their targets, possibly mao enzymes, to inhibit their activity . This interaction could lead to changes in the biochemical pathways related to these enzymes.

Biochemical Pathways

Benzothiophene derivatives, such as the compound , may affect the biochemical pathways related to MAO enzymes . Monoamine oxidases are involved in the breakdown of monoamine neurotransmitters, such as dopamine and serotonin. Inhibition of these enzymes can lead to an increase in the levels of these neurotransmitters, which can have various downstream effects, including mood elevation.

Pharmacokinetics

It is known that sulfur analogs of harmala alkaloids, which include benzothiophene derivatives, have higher lipid solubility, shorter biological half-lives, and less bond to tissue than their nitrogen-containing analogs . These properties could influence the bioavailability of the compound.

properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c19-15(10-18-17(20)12-6-2-1-3-7-12)14-11-21-16-9-5-4-8-13(14)16/h1-2,4-5,8-9,11-12,15,19H,3,6-7,10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJAVHBAWUJJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC(C2=CSC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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